(E)-3-(furan-2-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acrylamide

Lipophilicity Lead-likeness Solubility

(E)-3-(furan-2-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acrylamide is a heterocyclic acrylamide featuring a pyrazolo[1,5-a]pyridine core linked via an (E)-acrylamide bridge to a furan-2-yl substituent. It is listed in commercial screening collections (PubChem CID and is supplied by multiple vendors at ≥95% purity.

Molecular Formula C14H11N3O2
Molecular Weight 253.261
CAS No. 2034997-19-6
Cat. No. B2746237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(furan-2-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acrylamide
CAS2034997-19-6
Molecular FormulaC14H11N3O2
Molecular Weight253.261
Structural Identifiers
SMILESC1=COC(=C1)C=CC(=O)NC2=CC3=CC=NN3C=C2
InChIInChI=1S/C14H11N3O2/c18-14(4-3-13-2-1-9-19-13)16-11-6-8-17-12(10-11)5-7-15-17/h1-10H,(H,16,18)/b4-3+
InChIKeySUQHJUZFBZDRJH-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-3-(Furan-2-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acrylamide (CAS 2034997-19-6): Procurement-Relevant Structural and Physicochemical Profile


(E)-3-(furan-2-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acrylamide is a heterocyclic acrylamide featuring a pyrazolo[1,5-a]pyridine core linked via an (E)-acrylamide bridge to a furan-2-yl substituent [1]. It is listed in commercial screening collections (PubChem CID 86266810) and is supplied by multiple vendors at ≥95% purity . The compound's low molecular weight (253.26 g/mol), moderate lipophilicity (XLogP3 1.4), single hydrogen bond donor (1 HBD), and three hydrogen bond acceptors (3 HBA) align with Lipinski-compliant lead-like space, making it suitable for early-stage probe and hit-identification programs [1].

(E)-3-(Furan-2-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acrylamide: Why Generic Substitution Fails in Pyrazolo[1,5-a]pyridine Screening Libraries


Compounds within the pyrazolo[1,5-a]pyridine acrylamide class exhibit pronounced heterogeneity in physicochemical properties and structural features that preclude interchangeable procurement. The target compound's specific combination of an (E)-configured acrylamide electrophile, a furan heterocycle, and a fully unsaturated pyrazolo[1,5-a]pyridine core yields a discrete computed XLogP3 of 1.4, which differs from the thiophene analog (XLogP3 2.0) [1] and the chlorophenyl variant (XLogP3 ~2.9) [2]. These differences in lipophilicity, molecular weight, and heteroatom composition directly influence solubility, permeability, and CYP liability profiles—factors that render generic substitution scientifically unsound in lead-optimization cascades [3].

Product-Specific Quantitative Evidence Guide: (E)-3-(Furan-2-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acrylamide vs. Closest Analogs


Lipophilicity Advantage vs. Thiophene Analog (CAS 2035003-80-4): Lower XLogP3 for Enhanced Aqueous Solubility

The target compound exhibits an XLogP3 of 1.4, compared to 2.0 for the direct thiophene analog (CAS 2035003-80-4) [1]. This represents a ΔlogP of -0.6 log units, placing the target compound closer to the optimal lipophilicity range (logP 1–3) for oral drug candidates while reducing predicted LogS-related solubility deficits [2].

Lipophilicity Lead-likeness Solubility

Molecular Weight Advantage vs. Thiophene Analog: 6% Lower MW Enhances Ligand Efficiency Potential

The target compound has a molecular weight of 253.26 g/mol, versus 269.32 g/mol for the thiophene analog (CAS 2035003-80-4) [1]. This 16.06 Da reduction corresponds to replacement of sulfur (atomic weight 32.07) with oxygen (15.999) in the heterocycle, yielding a measurably lower MW that benefits ligand efficiency indices (LE = 1.4 × pIC50 / heavy atom count) should equipotency be achieved [2].

Ligand efficiency Molecular weight Fragment-based drug design

Covalent Warhead Potential: (E)-Acrylamide Motif as an Electrophilic Trap vs. Non-Covalent Carboxamide Analog (CAS 2034266-24-3)

The target compound contains an (E)-configured α,β-unsaturated acrylamide capable of forming covalent adducts with cysteine thiols, a feature absent in the non-electrophilic carboxamide analog N-{pyrazolo[1,5-a]pyridin-5-yl}furan-2-carboxamide (CAS 2034266-24-3) . This distinction is critical for target classes (e.g., BTK, EGFR, KRAS G12C) where covalent engagement confers pharmacodynamic advantage through sustained target occupancy [1].

Covalent inhibitor Acrylamide warhead Target residence time

Heteroatom Profile Differentiation: Furan Oxygen vs. Thiophene Sulfur—Impact on Metabolic and Solubility Parameters

Substitution of the thiophene sulfur (atomic weight 32.07; van der Waals radius 1.80 Å) with furan oxygen (atomic weight 15.999; van der Waals radius 1.52 Å) reduces both molecular weight and the potential for sulfur-mediated oxidative metabolism and reactive metabolite formation [1]. The computed XLogP3 shift (2.0 → 1.4; Δ = -0.6 log units) corroborates the polarity-enhancing effect of the oxygen heteroatom [2].

Heteroatom effect Metabolic stability Physicochemical property

Core Unsaturation Status: Fully Aromatic Pyrazolo[1,5-a]pyridine vs. Partially Saturated 4,5,6,7-Tetrahydro Analog (CAS Not Available)

The target compound features a fully aromatic pyrazolo[1,5-a]pyridine core, conferring planarity and π-stacking capacity that are absent in the 4,5,6,7-tetrahydro analog (CAS 2034997-16-3, inferred) [1]. Full aromaticity reduces rotatable bonds (3 vs. ≥4 for the saturated analog) and increases rigidity—a feature that can improve target binding entropy and kinase selectivity profiles [2].

Planarity Aromaticity Kinase inhibitor

Best Research and Industrial Application Scenarios for (E)-3-(Furan-2-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acrylamide


Kinase-Focused Covalent Probe and Chemical Biology Tool Compound Development

The (E)-acrylamide electrophile enables irreversible targeting of cysteine-containing kinases (e.g., BTK, EGFR, JAK3), where this compound can serve as a starting scaffold for structure-based optimization of covalent inhibitors [1]. Its low molecular weight (253.26 Da) and moderate lipophilicity (XLogP3 1.4) provide an ideal starting point for fragment-to-lead covalent inhibitor campaigns [2].

High-Throughput Screening (HTS) Library Design with Optimized Lead-Like Property Space

With MW = 253.26, XLogP3 = 1.4, HBD = 1, and HBA = 3, the compound falls squarely within established lead-like boundaries (MW ≤ 350, logP ≤ 3.5), making it a high-priority inclusion for diversity-oriented HTS decks targeting intracellular enzymes [3]. Quantitative differentiation from the thiophene analog (ΔXLogP3 = -0.6) further supports selection when solubility-limited assay formats are employed.

SAR Expansion Around the Furan Heterocycle for Selectivity Optimization

The furan oxygen provides a distinct polarity and hydrogen-bonding vector compared to the thiophene sulfur of the direct analog [4]. Procurement of both the furan and thiophene analogs in parallel enables matched-pair SAR analysis, allowing medicinal chemistry teams to isolate the impact of heteroatom identity on target selectivity and off-target liability without altering the core scaffold geometry.

Reference Compound for Pyrazolo[1,5-a]pyridine Scaffold Validation in Target Class Screening

The fully aromatic pyrazolo[1,5-a]pyridine core, combined with the (E)-acrylamide linker and furan terminal group, represents a chemically tractable scaffold for validating kinase or ATPase target screens. Its commercial availability at ≥95% purity from multiple vendors ensures batch-to-batch reproducibility for cross-institutional target validation studies.

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